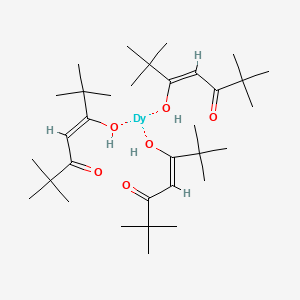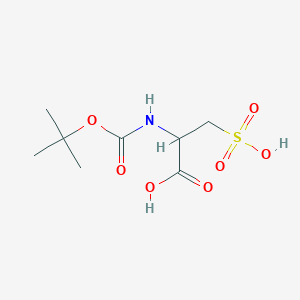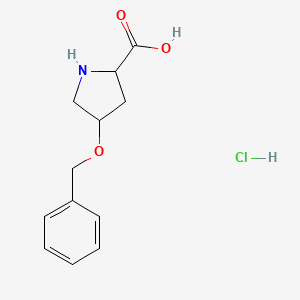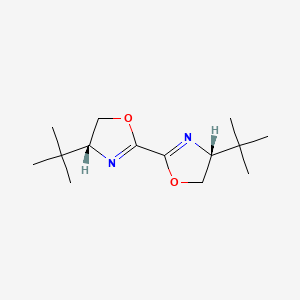![molecular formula C5FeN6Na2O+2 B13392647 3-{2-[(E)-2-(4-Hydroxy-3,5-diiodophenyl)vinyl]-3,3-dimethyl-3H-indolium-1-yl}-1-propanesulfonate](/img/structure/B13392647.png)
3-{2-[(E)-2-(4-Hydroxy-3,5-diiodophenyl)vinyl]-3,3-dimethyl-3H-indolium-1-yl}-1-propanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium nitroprusside is an inorganic compound with the chemical formula Na₂[Fe(CN)₅NO]. It is commonly used as a medication to lower blood pressure in acute hypertensive crises and during surgeries to reduce bleeding. The compound is known for its rapid onset of action and short duration of effect, making it highly effective in emergency situations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium nitroprusside can be synthesized by reacting sodium cyanide with iron(III) chloride and sodium nitrite. The reaction typically occurs in an aqueous solution and involves the following steps:
- Dissolution of sodium cyanide and iron(III) chloride in water.
- Addition of sodium nitrite to the solution.
- Formation of sodium nitroprusside as a red-colored complex.
Industrial Production Methods: In industrial settings, sodium nitroprusside is produced by a similar method but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization and filtration techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium nitroprusside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different iron complexes.
Reduction: It can be reduced to release nitric oxide, which is a potent vasodilator.
Substitution: The cyanide ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligands like ammonia or phosphines can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of ferricyanide complexes.
Reduction: Release of nitric oxide and formation of cyanide ions.
Substitution: Formation of new coordination complexes with substituted ligands.
Applications De Recherche Scientifique
Sodium nitroprusside has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for detecting the presence of certain amino acids and ketones.
Biology: Acts as a nitric oxide donor, which is essential for studying nitric oxide’s role in biological systems.
Medicine: Used in clinical settings to manage hypertensive emergencies and heart failure. It is also being studied for its potential antipsychotic effects in treating schizophrenia.
Industry: Employed in the preservation of fruits and vegetables by reducing spoilage and maintaining quality during storage .
Mécanisme D'action
Sodium nitroprusside exerts its effects by releasing nitric oxide upon metabolism. Nitric oxide activates guanylate cyclase, which increases cyclic guanosine monophosphate (cGMP) levels in cells. This leads to the relaxation of vascular smooth muscles, resulting in vasodilation and a subsequent decrease in blood pressure. The compound also interacts with hemoglobin to form cyanmethemoglobin and cyanide ions, which are further metabolized to thiocyanate and excreted in the urine .
Comparaison Avec Des Composés Similaires
Nitroglycerin: Another nitric oxide donor used for its vasodilatory effects. Unlike sodium nitroprusside, nitroglycerin is more selective for veins and is used in treating angina.
Isosorbide dinitrate: A nitrate used for heart failure and angina, with a longer duration of action compared to sodium nitroprusside.
Amyl nitrite: A volatile liquid used for rapid relief of angina, also acts as a nitric oxide donor.
Uniqueness of Sodium Nitroprusside:
Rapid Onset and Short Duration: Sodium nitroprusside acts almost immediately and has a very short duration of action, making it ideal for acute settings.
Balanced Vasodilation: It affects both arteries and veins, providing a balanced reduction in preload and afterload, which is beneficial in heart failure management
Sodium nitroprusside remains a vital compound in both medical and research fields due to its unique properties and versatile applications.
Propriétés
Formule moléculaire |
C5FeN6Na2O+2 |
|---|---|
Poids moléculaire |
261.92 g/mol |
Nom IUPAC |
disodium;iron(6+);nitroxyl anion;pentacyanide |
InChI |
InChI=1S/5CN.Fe.NO.2Na/c5*1-2;;1-2;;/q5*-1;+6;-1;2*+1 |
Clé InChI |
YNVDFVLEDQMYQH-UHFFFAOYSA-N |
SMILES canonique |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.[Na+].[Na+].[Fe+6] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B13392567.png)
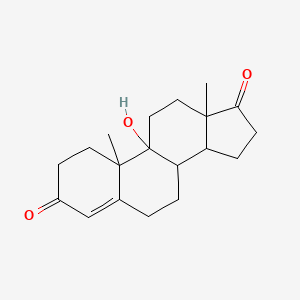
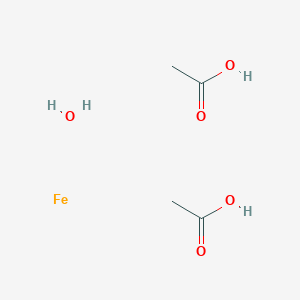
![Propan-2-yl 2-[4-[5-chloro-2-(3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl]but-2-enoxy]acetate](/img/structure/B13392584.png)

![(S)-N-((R)-1-(Benzo[d][1,3]dioxol-5-yl)butyl)-3,3-diethyl-2-(4-(4-methylpiperazine-1-carbonyl)phenoxy)-4-oxoazetidine-1-carboxamide](/img/structure/B13392590.png)
![2-[5-(Dichlorophosphorylamino)-1,2,4-thiadiazol-3-yl]-2-ethoxyiminoacetyl chloride](/img/structure/B13392594.png)
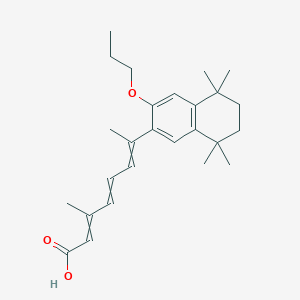

![Disodium;2-amino-3-[2,3-di(dodecanoyloxy)propoxy-oxidophosphoryl]oxypropanoate](/img/structure/B13392612.png)
